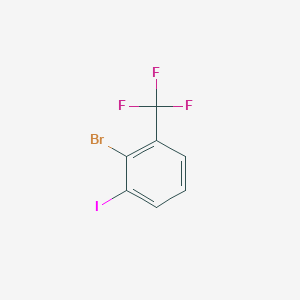

2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANPAHUEDRWAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704032 | |

| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049731-01-2 | |

| Record name | 2-Bromo-1-iodo-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Preparation of 2-Bromo-3-Iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the preparation of 2-bromo-3-iodobenzotrifluoride, a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of bromo, iodo, and trifluoromethyl substituents on the benzene ring offers multiple reactive sites for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This document delves into the mechanistic underpinnings of the key synthetic transformations, offers detailed experimental protocols, and discusses the critical aspects of reaction control, safety, and characterization.

Introduction: The Significance of Polysubstituted Benzotrifluorides

Benzotrifluoride derivatives are of paramount importance in the pharmaceutical and agrochemical industries. The trifluoromethyl group (-CF3) is a key structural motif that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. When combined with multiple halogen substituents, as in the case of 2-bromo-3-iodobenzotrifluoride, the resulting scaffold becomes a powerful tool for synthetic chemists. The distinct reactivity of the bromo and iodo groups allows for selective and sequential cross-coupling reactions, enabling the precise construction of complex drug candidates and functional materials.[1]

This guide focuses on a practical and accessible synthetic approach to 2-bromo-3-iodobenzotrifluoride, starting from readily available precursors. The methodologies discussed are grounded in well-established chemical principles, with an emphasis on providing a clear rationale for the experimental choices and ensuring the reproducibility of the described protocols.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 2-bromo-3-iodobenzotrifluoride points towards a disconnection at the carbon-iodine bond, suggesting a late-stage iodination of a suitable 2-bromobenzotrifluoride precursor. A particularly effective method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This leads to the identification of 2-bromo-3-aminobenzotrifluoride as a key intermediate.

The synthesis of this key amino-intermediate can be envisioned through the regioselective bromination of 3-aminobenzotrifluoride. The directing effects of the amino group (ortho-, para-directing) and the trifluoromethyl group (meta-directing) will play a crucial role in achieving the desired substitution pattern.

dot graph "Synthetic_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Retrosynthetic analysis of 2-bromo-3-iodobenzotrifluoride.

Synthesis of the Key Intermediate: 2-Bromo-3-aminobenzotrifluoride

The successful synthesis of the target molecule hinges on the efficient and regioselective preparation of 2-bromo-3-aminobenzotrifluoride from 3-aminobenzotrifluoride.

Understanding the Regioselectivity of Bromination

The electrophilic aromatic substitution (bromination) of 3-aminobenzotrifluoride is governed by the interplay of the directing effects of the amino (-NH₂) and trifluoromethyl (-CF₃) groups. The amino group is a strongly activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director.

dot graph "Directing_Effects" { layout=dot; node [shape=ellipse, style=filled]; edge [color="#5F6368"];

} Caption: Directing effects of amino and trifluoromethyl groups.

Based on these effects, bromination is expected to occur at the positions ortho and para to the amino group (positions 2, 4, and 6) and meta to the trifluoromethyl group (positions 2, 4, and 6). Therefore, all three positions are activated for electrophilic attack, potentially leading to a mixture of isomers. However, the position C2 is ortho to the activating amino group and meta to the deactivating trifluoromethyl group, which can favor substitution at this position under carefully controlled conditions.

Experimental Protocol: Regioselective Bromination

While the formation of isomeric byproducts is a challenge, careful control of reaction parameters can enhance the yield of the desired 2-bromo-3-aminobenzotrifluoride. Lower temperatures are known to increase the selectivity of electrophilic aromatic substitutions.

Materials and Equipment:

| Reagent/Equipment | Specifications |

| 3-Aminobenzotrifluoride | 98% purity |

| Bromine | Reagent grade |

| Glacial Acetic Acid | ACS grade |

| Round-bottom flask | Three-necked, appropriate size |

| Magnetic stirrer | With stirring bar |

| Dropping funnel | |

| Thermometer | |

| Ice bath |

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-aminobenzotrifluoride (1 equivalent) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution via the dropping funnel over a period of 1-2 hours, while maintaining the temperature between 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water and a solution of sodium bisulfite to quench the excess bromine.

-

Work-up: Neutralize the solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of isomers and should be purified by column chromatography on silica gel to isolate the 2-bromo-3-aminobenzotrifluoride.

Note: The separation of isomers can be challenging. Careful optimization of the chromatographic conditions is essential.

The Sandmeyer Reaction: Conversion to 2-Bromo-3-Iodobenzotrifluoride

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of an amino group into a variety of substituents, including halogens, via a diazonium salt.[2][3][4]

Mechanism of the Sandmeyer Iodination

The reaction proceeds in two main stages:

-

Diazotization: The aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

-

Iodide Substitution: The diazonium salt is then treated with a source of iodide ions, typically potassium iodide. This results in the displacement of the diazonium group by iodine, with the liberation of nitrogen gas.

dot graph "Sandmeyer_Mechanism" { layout=dot; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Simplified scheme of the Sandmeyer iodination.

Experimental Protocol: Sandmeyer Iodination

Materials and Equipment:

| Reagent/Equipment | Specifications |

| 2-Bromo-3-aminobenzotrifluoride | Purified from the previous step |

| Sodium Nitrite | ACS grade |

| Sulfuric Acid | Concentrated |

| Potassium Iodide | ACS grade |

| Beaker | Appropriate size |

| Magnetic stirrer | With stirring bar |

| Ice bath |

Step-by-Step Methodology:

-

Diazotization:

-

In a beaker, dissolve 2-bromo-3-aminobenzotrifluoride (1 equivalent) in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature.

-

-

Iodination:

-

In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will be evolved.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography to yield pure 2-bromo-3-iodobenzotrifluoride.

-

Characterization and Data

Thorough characterization of the final product and key intermediates is essential to confirm their identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be employed.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₇H₃BrF₃I |

| Molecular Weight | 350.90 g/mol |

| Boiling Point | ~260-270 °C (at atmospheric pressure) |

| Density | ~2.2 g/cm³ |

Note: These are predicted values for 2-bromo-3-iodobenzotrifluoride based on related compounds. Experimental verification is required.

Safety Considerations

-

Halogenated Compounds: Bromo and iodo compounds can be irritating to the skin, eyes, and respiratory tract. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine: Bromine is a highly corrosive and toxic substance. Handle with extreme care in a fume hood.

-

Acids: Concentrated sulfuric acid is highly corrosive. Handle with appropriate care and PPE.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

Always consult the Safety Data Sheets (SDS) for all chemicals used in these procedures.

Conclusion

The synthesis of 2-bromo-3-iodobenzotrifluoride presents a valuable opportunity for chemists engaged in drug discovery and materials science. The synthetic route outlined in this guide, centered on the regioselective bromination of 3-aminobenzotrifluoride and a subsequent Sandmeyer iodination, offers a practical and adaptable approach. While challenges in regiocontrol during the bromination step exist, careful optimization of reaction conditions and purification techniques can lead to the successful isolation of the desired product. The versatility of this polysubstituted benzotrifluoride scaffold opens up a wide range of possibilities for the development of novel and impactful chemical entities.

References

-

PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. (n.d.). Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sandmeyer Reaction. (2022, January 21). L.S.College, Muzaffarpur. Retrieved from [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). RSC Advances. Retrieved from [Link]

Sources

- 1. US5449831A - Process of preparing 2-methyl-3-aminobenzotrifluoride - Google Patents [patents.google.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride - Google Patents [patents.google.com]

Navigating the Spectroscopic Landscape of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-Bromo-1-iodo-3-(trifluoromethyl)benzene (CAS No. 1049731-01-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational understanding for the characterization of this complex molecule. In the absence of experimentally acquired spectra in the public domain, this guide leverages advanced prediction methodologies and established spectroscopic principles to provide a robust analytical framework.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry as a versatile building block.[1] Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a trifluoromethyl group on the benzene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide serves as a predictive reference, empowering researchers to anticipate and interpret the spectroscopic behavior of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are predicted to provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine, iodine, and trifluoromethyl substituents.[2]

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-4 | 7.9 - 8.1 |

| H-5 | 7.3 - 7.5 |

| H-6 | 7.7 - 7.9 |

Disclaimer: These are predicted values and may vary from experimental results.

-

H-4: This proton is expected to be the most downfield due to the deshielding effects of the adjacent iodine and the trifluoromethyl group in the meta position.

-

H-6: This proton is ortho to the bromine atom and meta to the trifluoromethyl group, leading to a downfield shift.

-

H-5: This proton is expected to be the most upfield of the three, being meta to both the iodine and bromine atoms.

The splitting patterns will be complex due to mutual coupling. H-4 and H-6 will likely appear as doublets of doublets, while H-5 will appear as a triplet or a doublet of doublets, depending on the coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. The spectrum is predicted to show seven distinct signals: six for the aromatic carbons and one for the trifluoromethyl carbon.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-I) | 95 - 105 |

| C-2 (C-Br) | 115 - 125 |

| C-3 (C-CF₃) | 130 - 140 (quartet, ¹JCF) |

| C-4 | 135 - 145 |

| C-5 | 125 - 135 |

| C-6 | 130 - 140 |

| CF₃ | 120 - 130 (quartet, ¹JCF) |

Disclaimer: These are predicted values and may vary from experimental results.

The carbon attached to the trifluoromethyl group (C-3) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms.[3]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[4]

| Predicted ¹⁹F NMR Data | |

| Fluorine | Predicted Chemical Shift (ppm) |

| CF₃ | -60 to -65 |

Disclaimer: These are predicted values and may vary from experimental results.

The chemical shift is characteristic of a trifluoromethyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring and the carbon-halogen bonds.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-F stretch (CF₃) | 1350 - 1100 (strong, multiple bands) |

| C-Br stretch | 680 - 515 |

| C-I stretch | ~500 |

Disclaimer: These are predicted values and may vary from experimental results.

The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group. The C-Br and C-I stretching frequencies are in the fingerprint region and may be difficult to assign definitively.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 350, corresponding to the molecular weight of the compound (C₇H₃BrF₃I). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, a characteristic M+2 peak of similar intensity to the M⁺ peak will be observed at m/z 352.[7]

-

Major Fragments: Fragmentation is likely to occur through the loss of the halogen atoms and the trifluoromethyl group.[8]

-

[M - I]⁺: m/z 223/225

-

[M - Br]⁺: m/z 271

-

[M - CF₃]⁺: m/z 281/283

-

Experimental Protocols

While the data presented here is predictive, the following are generalized protocols for the experimental acquisition of spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon (except for the CF₃ and C-CF₃ carbons, which will be quartets).

-

¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe.

IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film between KBr plates (if liquid) or as a KBr pellet (if solid). Alternatively, an ATR-FTIR spectrometer can be used for direct analysis of a solid or liquid sample.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.

Visualization of Analytical Workflow

Caption: Overall workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a foundational, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, along with the provided interpretation and experimental protocols, offer a valuable resource for researchers working with this compound. It is imperative that these predictions are validated through experimental data acquisition to confirm the structural and electronic properties of this molecule.

References

-

ChemSrc. (2023, October 26). This compound. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, March 13). 13.7: Interpreting Proton NMR Spectra. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-iodo-2-(trifluoromethyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-iodo-5-nitro-3-(trifluoromethyl)benzene. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

NMRium. (n.d.). Predict. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

UCL. (n.d.). Chemical shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). SpectraBase. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

-

Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

brainly.com. (2023, October 5). [FREE] Predict the infrared absorption frequencies of the C-F, C-Cl, C-Br, and C-I bonds. Show how to calculate. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022, July 14). F -19 NMR Spectroscopy. Retrieved from [Link]

-

PROSPRE. (n.d.). 1 H NMR Predictor. Retrieved from [Link]

-

Cherry. (n.d.). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

brainly.com. (2023, October 5). [FREE] Predict the infrared absorption frequencies of the C-F, C-Cl, C-Br, and C-I bonds. Show how to calculate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-1-iodo-3-(trifluoromethyl)benzene. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. This compound is a halogenated aromatic compound, a class of molecules widely used in organic synthesis as versatile building blocks. The presence of bromine, iodine, and a trifluoromethyl group on the benzene ring imparts specific reactivity and requires dedicated handling considerations.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₇H₃BrF₃I | [1] |

| Molecular Weight | 350.90 g/mol | [1] |

| CAS Number | 481075-58-5 | |

| Appearance | Varies; typically a solid or liquid | N/A |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2] |

The causality behind these storage conditions lies in the compound's potential sensitivity to light and air. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making organoiodine compounds susceptible to degradation and the release of elemental iodine (I₂), often visible as a yellow or brown tint in older samples.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) in a dark, tightly sealed container mitigates this decomposition.

Hazard Identification and GHS Classification

Based on aggregated data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications highlight the primary risks associated with its handling.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory) | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

Hazard Pictogram:

From a practical standpoint, these classifications demand that all direct contact with the substance be avoided. The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate the skin.[4] The irritation warnings signify that even minor contact can lead to inflammation and discomfort, while the acute toxicity warnings underscore the need for robust containment measures to prevent ingestion, inhalation, or skin absorption.

Risk Assessment and Control Measures

A thorough risk assessment is mandatory before any work with this compound begins. The control measures should follow the hierarchy of controls: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[5]

-

Rationale: A fume hood is essential to prevent the inhalation of vapors or dusts, which may cause respiratory irritation.[6] Given that the toxicological properties have not been exhaustively investigated for all similar compounds, maintaining exposure at the lowest possible level is a critical precautionary principle.[7]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final barrier between the researcher and the chemical.

| PPE Type | Specification | Rationale and Best Practices |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, PVC).[5][8] | Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. For prolonged contact, consider double-gloving. Change gloves immediately if contamination is suspected. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles.[5] | Goggles provide superior protection against splashes and are required when there is a significant risk of eye contact. Contact lenses should not be worn as they can trap and concentrate vapors against the eye.[8] |

| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | A lab coat should be worn at all times and kept buttoned.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[9] |

| Respiratory Protection | Not typically required if used in a fume hood. | If work outside a fume hood is unavoidable (a deviation that requires specific approval), a respirator with appropriate cartridges (e.g., organic vapor) must be used.[7] |

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

Weighing and Transferring

-

Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh boats, glassware) and waste containers are inside the hood before starting.

-

Dispensing: Carefully dispense the required amount of the solid or liquid. Use non-sparking tools if the compound is flammable.[10]

-

Containment: Keep the container tightly closed whenever possible.[11]

-

Cleanup: After transfer, decontaminate the spatula and weighing area with an appropriate solvent (e.g., isopropanol or ethanol) and wipe clean. Dispose of contaminated wipes in the designated hazardous waste container.

Storage

-

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][11]

-

Ensure the container is clearly labeled and tightly sealed.[12]

-

Protect from direct sunlight and sources of ignition.[8][11]

Diagram: Standard Handling Workflow

Caption: Standard workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately.[9][13] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]

Spill and Leak Response

For any spill, the first step is to ensure personal safety and alert others in the vicinity.

-

Evacuate: If the spill is large or outside of a containment area, evacuate the immediate area.

-

Control: Ensure the area is well-ventilated (if safe to do so) and eliminate all ignition sources.[10]

-

Contain: For small spills (<100 mL) inside a fume hood, trained personnel can proceed. Use an inert absorbent material (e.g., vermiculite, sand, or spill pads) to contain the spill. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[7]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: All cleanup materials must be disposed of as hazardous waste.[5]

Diagram: Emergency Spill Response

Caption: Decision tree for responding to a chemical spill.

Disposal Considerations

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and compatible container.[6]

-

Do not mix with incompatible waste streams.

-

Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[7]

References

-

MSDS of Benzene, 2-bromo-5-iodo-1,3-bis(trifluoromethyl)-. (2024). Chembase.cn. Retrieved from [Link]

-

2-Bromo-1-iodo-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Benzene - Chemical Response Guide. (n.d.). Cedre.fr. Retrieved from [Link]

-

Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis. (2018). PubMed Central. Retrieved from [Link]

-

1,3-Bis(trifluoromethyl)benzene. (n.d.). Datasheet. Retrieved from [Link]

-

Benzene | Chemical Emergencies. (2024). CDC. Retrieved from [Link]

-

Organoiodine chemistry. (n.d.). Wikipedia. Retrieved from [Link]

-

Standard Operating Procedure for Benzene. (n.d.). University of New Mexico. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. (2025). PubMed Central. Retrieved from [Link]

-

Secondary Bonding and Hypervalent Organoiodine(III) Complexes. (n.d.). Case Western Reserve University. Retrieved from [Link]

-

Medical Management Guidelines for Acute Chemical Exposure. (1992). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

- Process for the removal of iodine from organic compounds. (n.d.). Google Patents.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI. Retrieved from [Link]

-

Benzene | Environmental Health and Safety. (2007). Oregon State University. Retrieved from [Link]

Sources

- 1. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C7H3BrF3I | CID 16244089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 401-81-0|1-Iodo-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.cn [capotchem.cn]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. Benzene | Chemical Emergencies | CDC [cdc.gov]

- 14. wwz.cedre.fr [wwz.cedre.fr]

Introduction: Strategic Importance of 1-Bromo-2-iodo-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Iodination of 2-Bromo-3-(Trifluoromethyl)benzene

In the landscape of modern drug discovery and materials science, the precise arrangement of substituents on an aromatic core is paramount. The target molecule, 1-bromo-2-iodo-3-(trifluoromethyl)benzene, represents a highly valuable and versatile synthetic intermediate. Its unique substitution pattern—a trifluoromethyl group, a bromine atom, and an iodine atom on adjacent positions—offers three distinct points for subsequent functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This tri-functionalized scaffold is a key building block for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

However, the synthesis of this molecule is not trivial. The starting material, 2-bromo-3-(trifluoromethyl)benzene, presents a significant regiochemical challenge for direct iodination. The two existing substituents exert opposing electronic effects on the aromatic ring, making the selective introduction of a third substituent into a specific position a complex task that demands a nuanced understanding of reaction mechanisms and careful selection of synthetic strategy. This guide provides an in-depth analysis of the methodologies for achieving this transformation, focusing on the underlying chemical principles and offering field-proven protocols for researchers and development professionals.

Part 1: The Regiochemical Conundrum

The core challenge in the iodination of 2-bromo-3-(trifluoromethyl)benzene lies in controlling the position of the incoming electrophile. The directing effects of the existing substituents must be carefully considered:

-

The Bromo Group (-Br): As a halogen, bromine is an ortho-, para- director. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

-

The Trifluoromethyl Group (-CF₃): This is a powerful electron-withdrawing group and, consequently, a strong deactivating and meta- director.[3]

Let's analyze the potential sites for electrophilic attack: C2, C4, C5, and C6.

-

Position C2: Ortho to the -Br group and meta to the -CF₃ group. Both groups direct to this position.

-

Position C4: Para to the -Br group but ortho to the -CF₃ group. The directing effects are in conflict here.

-

Position C5: Meta to the -Br group and meta to the -CF₃ group. Neither group strongly directs here.

-

Position C6: Ortho to the -Br group but also ortho to the -CF₃ group. This position is sterically hindered and electronically deactivated by both groups.

Based on this analysis, Position C2 is the most electronically favored site for electrophilic aromatic substitution. The following sections will explore synthetic strategies that leverage this inherent reactivity or impose external control to achieve the desired 2-iodo isomer.

Part 2: Synthetic Strategies and Methodologies

Two primary strategies have proven effective for the synthesis of 1-bromo-2-iodo-3-(trifluoromethyl)benzene: direct Electrophilic Aromatic Substitution (EAS) and Directed ortho-Metalation (DoM).

Strategy I: Electrophilic Aromatic Substitution (EAS)

EAS is the quintessential method for functionalizing aromatic rings.[4] The mechanism involves the attack of the π-electron system of the benzene ring on a potent electrophile, forming a resonance-stabilized carbocation intermediate (an arenium ion), which then loses a proton to restore aromaticity.[4][5]

The substrate, 2-bromo-3-(trifluoromethyl)benzene, is significantly deactivated by two electron-withdrawing groups. Therefore, molecular iodine (I₂) alone is far too weak an electrophile to react. To drive the reaction, the iodine must be "activated" to generate a more potent electrophilic species, notionally "I⁺". This is typically achieved by using an iodinating agent in the presence of an oxidizing agent or a strong acid catalyst.[6][7]

-

N-Iodosuccinimide (NIS) with an Acid Catalyst: NIS is a convenient and effective source of electrophilic iodine.[8] In the presence of a strong protic acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄), the succinimide oxygen is protonated, making the nitrogen-iodine bond highly polarized and rendering the iodine atom significantly more electrophilic. This method avoids the harsh conditions of some classical methods and is often preferred for its milder nature and higher yields.[8][9]

-

Iodine with an Oxidizing Agent: A combination of I₂ with a strong oxidizing agent like nitric acid (HNO₃), iodic acid (HIO₃), or hydrogen peroxide (H₂O₂) can generate the required electrophilic iodine species in situ.[6][10] The oxidizing agent converts I₂ to a more reactive electrophile.[11] This approach is powerful but can sometimes lead to side reactions or require careful control of stoichiometry and temperature.

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. idc-online.com [idc-online.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. curlyarrows.com [curlyarrows.com]

Sandmeyer reaction for 2-bromo-3-iodobenzotrifluoride synthesis

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-iodobenzotrifluoride via the Sandmeyer Reaction

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview for the synthesis of 2-bromo-3-iodobenzotrifluoride, a valuable halogenated intermediate in the development of novel pharmaceutical and agrochemical agents. We will delve into the mechanistic underpinnings, process parameters, and critical safety considerations of the Sandmeyer reaction as it applies to this specific transformation. The protocols and insights herein are designed for researchers, chemists, and process development professionals aiming to achieve a robust and reproducible synthesis.

Strategic Overview: A Two-Stage Approach

The synthesis of 2-bromo-3-iodobenzotrifluoride from its corresponding aniline precursor is a classic two-stage process. The core of this strategy lies in the transformation of a stable amino group into an exceptionally versatile, yet unstable, diazonium salt, which is then displaced by an iodide nucleophile.

The overall transformation proceeds as follows:

-

Diazotization: Conversion of the primary aromatic amine, 2-bromo-3-aminobenzotrifluoride, into its corresponding diazonium salt using nitrous acid generated in situ.

-

Iodo-dediazoniation (Sandmeyer Reaction): Displacement of the diazonium group with iodine, catalyzed by a copper(I) salt, to yield the final product.

This approach is powerful because it allows for the introduction of a halogen that is often difficult to install via direct electrophilic aromatic substitution due to steric hindrance or unfavorable directing group effects of the existing substituents.

Caption: High-level workflow for the synthesis.

Stage 1: The Critical Diazotization of 2-Bromo-3-aminobenzotrifluoride

The formation of the aryl diazonium salt is the most critical and hazardous step in this synthesis. The success of the entire sequence hinges on the efficient and safe generation of this intermediate.

Mechanistic Principles

The reaction begins with the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as sulfuric or hydrochloric acid.[1] The acid then protonates the nitrous acid, which subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺).[1] The lone pair of the primary amine attacks the nitrosonium ion, initiating a cascade that, after a series of proton transfers and the elimination of a water molecule, yields the aryl diazonium ion.[1][2]

Caption: Simplified mechanism of diazotization.

Causality Behind Experimental Choices

-

Strict Temperature Control (0–5 °C): Aryl diazonium salts are notoriously unstable.[3][4] The diazonium group (N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), and at elevated temperatures, it readily decomposes. This decomposition can lead to an uncontrolled exothermic reaction and, more commonly, the reaction of the resulting aryl cation with water to form undesired phenolic byproducts, significantly reducing the yield.[4]

-

Acidic Medium: A strong acidic environment is crucial for several reasons. It is required to generate the nitrosonium ion from sodium nitrite.[1] Furthermore, it stabilizes the resulting diazonium salt, preventing premature decomposition and side reactions like azo coupling.[1]

-

Slow Reagent Addition: Sodium nitrite is added slowly and in a controlled manner to the acidic solution of the amine.[4] This prevents localized overheating from the exothermic reaction and avoids a dangerous buildup of nitrous acid.

Experimental Protocol: Diazotization

Warning: This procedure involves a thermally unstable intermediate. Strict adherence to temperature control and safety protocols is mandatory.

-

Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 2-bromo-3-aminobenzotrifluoride (1.0 eq).

-

Acidification: Cool the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (approx. 3.0 eq) diluted in water, ensuring the internal temperature does not exceed 10 °C. Stir until a fine slurry is formed and the temperature is stable at 0–5 °C.

-

Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (1.05 eq) in cold deionized water.

-

Diazotization: Add the sodium nitrite solution dropwise via the addition funnel to the stirred amine slurry. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition. The reaction mixture should gradually become a clear solution.

-

Completion Check: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C. To confirm complete diazotization and the presence of a slight excess of nitrous acid, a drop of the reaction mixture can be tested on starch-iodide paper, which should turn dark blue.[4] If the test is negative, a small amount of additional sodium nitrite solution may be required.

-

Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the next step. DO NOT attempt to isolate the diazonium salt. [1][5]

Stage 2: The Sandmeyer Iodo-dediazoniation

With the diazonium salt prepared, the next stage involves the copper(I)-catalyzed substitution of the diazo group with iodide.

Mechanistic Principles

The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (S-RNAr).[6][7] The currently accepted mechanism involves a single-electron transfer (SET) from the copper(I) catalyst to the diazonium ion.[2][7] This reduces the diazonium ion to a diazo radical, which rapidly loses a molecule of stable nitrogen gas to form an aryl radical.[2][3] This aryl radical then abstracts an iodine atom from a copper(II) iodide species, regenerating the copper(I) catalyst and forming the final product, 2-bromo-3-iodobenzotrifluoride.[7]

Caption: Single-electron transfer mechanism in the Sandmeyer reaction.

Note on Iodination: While the classic Sandmeyer reaction for chlorides and bromides requires a copper(I) catalyst, iodination can often be achieved simply by treating the diazonium salt with an aqueous solution of potassium iodide (KI) without a copper catalyst.[3] The iodide ion itself is a strong enough reducing agent and nucleophile to effect the transformation. However, for complex substrates or to ensure process robustness, the use of a copper(I) iodide catalyst is recommended to facilitate the radical pathway.

Causality Behind Experimental Choices

-

Copper(I) Iodide Catalyst: CuI is the key to initiating the single-electron transfer that drives the radical mechanism, ensuring efficient conversion.[7]

-

Potassium Iodide: This serves as the primary source of the iodide that is incorporated into the aromatic ring.

-

Temperature: The decomposition of the diazonium salt is the rate-limiting step. The reaction is often gently warmed (e.g., to 40-60 °C) after the addition of the diazonium salt to drive the reaction to completion by promoting the evolution of nitrogen gas.[8] This must be done cautiously to control the rate of gas release.

Experimental Protocol: Sandmeyer Reaction

-

Catalyst Preparation: In a separate, larger reaction vessel equipped for stirring and heating, prepare a solution of potassium iodide (1.5 eq) and copper(I) iodide (0.2 eq) in water.

-

Addition of Diazonium Salt: Slowly add the cold (0-5 °C) diazonium salt solution prepared in Stage 1 to the stirred CuI/KI solution. The addition should be done subsurface if possible to ensure rapid mixing.

-

Controlled Decomposition: A vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

Reaction Completion: After the addition is complete, the reaction mixture is typically dark-colored. Gently warm the mixture to 50–60 °C and hold for 1-2 hours to ensure complete decomposition of any remaining diazonium salt. The cessation of gas evolution is a good indicator of reaction completion.

-

Cooling: Cool the reaction mixture to room temperature.

Product Isolation and Purification

A standard workup procedure is employed to isolate and purify the target compound.

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract the crude product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Washing: Combine the organic extracts. Wash sequentially with:

-

Saturated aqueous sodium thiosulfate solution (to remove any dissolved iodine).

-

Saturated aqueous sodium bicarbonate solution (to neutralize any residual acid).

-

Brine (to facilitate phase separation).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-bromo-3-iodobenzotrifluoride can be purified by vacuum distillation or column chromatography on silica gel, depending on the scale and purity requirements.

Data Summary and Self-Validation

For a synthesis to be trustworthy, all quantitative data must be clearly presented. The following table outlines a hypothetical reagent list for this synthesis, which should be adapted based on laboratory scale and stoichiometry optimization.

| Reagent | MW ( g/mol ) | Density (g/mL) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 2-Bromo-3-aminobenzotrifluoride | 240.02 | - | 1.0 | 50 | 12.0 g |

| Sulfuric Acid (98%) | 98.08 | 1.84 | 3.0 | 150 | 8.2 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | - | 1.05 | 52.5 | 3.62 g |

| Copper(I) Iodide (CuI) | 190.45 | - | 0.2 | 10 | 1.90 g |

| Potassium Iodide (KI) | 166.00 | - | 1.5 | 75 | 12.45 g |

Process Validation: The success of the reaction can be monitored at key stages. Complete consumption of the starting amine can be checked by TLC or GC-MS after diazotization. The final product purity and identity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, GC-MS, and elemental analysis. A typical yield for this type of reaction, after purification, would be in the range of 60-80%.

Mandatory Safety Protocols

-

Explosion Hazard: Solid diazonium salts are shock-sensitive and can detonate.[5][9] They must never be isolated and should always be kept in a cold, dilute solution and used immediately after preparation.

-

Thermal Runaway: The diazotization and the diazonium decomposition steps are exothermic. Strict temperature control is essential to prevent a thermal runaway, which could lead to violent decomposition and pressure buildup.

-

Gas Venting: The reaction releases a significant volume of nitrogen gas. The reaction vessel must be adequately vented to a fume hood to prevent pressure buildup.

-

Chemical Toxicity: Handle all reagents, including the halogenated starting materials, products, and copper salts, with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

References

-

Uddin, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

-

Fier, P. S. (1949). SOME REACTIONS OF m-AMINOBENZOTRIFLUORIDE AND ITS BROMINATED DERIVATIVES. Purdue University. Available at: [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]

-

Hernández-Ruiz, R., et al. (2023). Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

-

ResearchGate. (n.d.). Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles. Available at: [Link]

-

ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]

- Google Patents. (n.d.). Process for the production of substituted bromobenzenes.

-

Scientific Update. (2021). An Accident Waiting to Happen? The Shell Halex Reaction. Available at: [Link]

-

C&EN Global Enterprise. (2024). Making diazonium chemistry safer. Available at: [Link]

-

ACS Publications. (2011). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Available at: [Link]

- Google Patents. (n.d.). Process for diazotizing aromatic amines.

-

ResearchGate. (n.d.). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Available at: [Link]

- Google Patents. (n.d.). Improved synthesis of 6-aryl-4-aminopicolinates.

- Google Patents. (n.d.). Preparation of ortho-aminobenzotrifluoride.

-

Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. ACS Publications. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. byjus.com [byjus.com]

- 3. Khan Academy [khanacademy.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene in the Synthesis of GPR40 Agonists for Metabolic Diseases

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

2-Bromo-1-iodo-3-(trifluoromethyl)benzene is a polysubstituted aromatic compound that has emerged as a valuable and strategic building block in medicinal chemistry. Its unique arrangement of three distinct functional groups—a bromine atom, an iodine atom, and a trifluoromethyl group—on a benzene ring provides a powerful platform for the synthesis of complex molecular architectures. The trifluoromethyl group, a common bioisostere for a methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. The differential reactivity of the bromo and iodo substituents allows for selective and sequential functionalization, a key advantage in the construction of intricate drug-like molecules. This guide will provide an in-depth exploration of the applications of this compound, with a particular focus on its pivotal role in the development of agonists for the G-protein coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.

The Chemical Logic: Harnessing Differential Reactivity for Stepwise Synthesis

The synthetic utility of this compound lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This reactivity difference allows for the selective introduction of a substituent at the iodine-bearing position while leaving the bromine atom intact for a subsequent transformation. This stepwise approach is crucial for the controlled and efficient synthesis of complex molecules, avoiding the formation of undesired side products.

The trifluoromethyl group, being a strong electron-withdrawing group, further influences the reactivity of the aromatic ring, impacting the regioselectivity of subsequent reactions. Medicinal chemists can leverage these electronic effects to fine-tune the synthetic strategy and achieve the desired molecular design.

Core Application: Synthesis of GPR40 Receptor Agonists

A significant application of this compound is in the synthesis of a class of potent and selective GPR40 receptor agonists, specifically indanyloxydihydrobenzofuranylacetic acid derivatives.[1][2] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1][2] Agonism of GPR40 offers a promising therapeutic strategy for the management of type 2 diabetes by enhancing insulin release in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[1][2]

The synthesis of these GPR40 agonists utilizes this compound as a key starting material to construct the core scaffold of the final drug candidates. The general synthetic approach involves a series of cross-coupling reactions to introduce the necessary substituents that are critical for potent and selective GPR40 agonism.

Illustrative Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for the construction of a key intermediate in the synthesis of GPR40 agonists, starting from this compound. This pathway is a composite representation based on established cross-coupling methodologies and the general schemes outlined in patent literature.

Sources

Methodological & Application

Application Notes and Protocols for the Selective C-I Bond Functionalization of 2-Bromo-1-iodo-3-(trifluoromethyl)benzene

Introduction: Strategic Functionalization of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the precise and predictable functionalization of complex aromatic scaffolds is of paramount importance. 2-Bromo-1-iodo-3-(trifluoromethyl)benzene stands out as a highly versatile building block, offering multiple, orthogonally reactive sites for sequential chemical modifications.[1] The presence of a trifluoromethyl group, an iodo group, and a bromo group on a single benzene ring allows for the strategic introduction of diverse functionalities, thereby enabling the rapid generation of molecular libraries for drug discovery and the synthesis of novel organic materials.[1]

The trifluoromethyl group is a well-established bioisostere that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions provides a powerful tool for selective, stepwise elaboration of the aromatic core. This guide provides an in-depth analysis and detailed protocols for the selective functionalization of the C-I bond in this compound, leaving the C-Br bond intact for subsequent transformations.

The Principle of Chemoselectivity: A Mechanistic Perspective

The ability to selectively functionalize the C-I bond in the presence of a C-Br bond is rooted in the fundamental principles of palladium-catalyzed cross-coupling reactions. The generally accepted catalytic cycle for these transformations (illustrated for a generic Suzuki coupling) involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity of aryl halides in this step follows the general trend: I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond dissociation energies (BDEs), with the C-I bond being the weakest and therefore the most susceptible to cleavage by the palladium catalyst.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-I | ~65 |

| C-Br | ~81 |

| C-Cl | ~96 |

| C-F | ~115 |

This significant difference in BDEs between the C-I and C-Br bonds in this compound allows for a high degree of chemoselectivity. By carefully controlling reaction conditions such as temperature, reaction time, and catalyst system, it is possible to favor the oxidative addition at the C-I bond, leading to the selective formation of the mono-functionalized product.

The electronic nature of the substituents on the aromatic ring can also influence the rate of oxidative addition. The electron-withdrawing trifluoromethyl group in the target molecule is expected to increase the electrophilicity of the aryl halide, which can facilitate the oxidative addition step.

Application Protocols for Selective C-I Functionalization

The following protocols are designed to achieve selective functionalization at the C-1 iodo position of this compound. These are generalized procedures based on established methodologies for similar substrates and may require optimization for specific coupling partners.

Protocol 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This protocol outlines the selective coupling of an arylboronic acid at the C-I position.

Workflow for Selective Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene)

-

Water (if using an aqueous base)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

-

Add the degassed anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-1-aryl-3-(trifluoromethyl)benzene.

Quantitative Data for Suzuki-Miyaura Coupling (Analogous Substrates):

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd-poly(AA) hybrid (0.045 mol% Pd) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 62 |

| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | 95 |

Protocol 2: Selective Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynyl-substituted aromatics.

Workflow for Selective Sonogashira Coupling

Sources

Application Notes & Protocols: Strategic Palladium Catalyst Selection for Chemoselective Cross-Coupling of 2-Bromo-3-Iodobenzotrifluoride

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the chemoselective functionalization of 2-bromo-3-iodobenzotrifluoride. By leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this document outlines detailed protocols and the underlying mechanistic principles for achieving selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The causality behind the choice of ligands, palladium precursors, bases, and solvents is explained to empower users to not only replicate the described methods but also to rationally design their own synthetic strategies for complex, polyhalogenated aromatic compounds.

Introduction: The Synthetic Utility of 2-Bromo-3-Iodobenzotrifluoride

2-Bromo-3-iodobenzotrifluoride is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and lipophilicity, which are often desirable in pharmaceutical candidates. The presence of two distinct halogen atoms at ortho and meta positions offers the potential for sequential, site-selective functionalization, allowing for the controlled and efficient construction of intricate molecular architectures.

The key to unlocking the synthetic potential of this substrate lies in the ability to selectively activate either the C-I or the C-Br bond in palladium-catalyzed cross-coupling reactions. This guide provides the scientific rationale and practical protocols for achieving this selectivity.

The Reactivity Landscape: Understanding Chemoselectivity

The foundation of selective cross-coupling on dihalogenated arenes is the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex. The generally accepted order of reactivity for this step is:

C-I > C-Br > C-Cl > C-F

This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being more susceptible to cleavage by the palladium catalyst. For 2-bromo-3-iodobenzotrifluoride, this inherent reactivity difference is the primary tool for achieving chemoselectivity. By carefully controlling the reaction conditions, one can favor the oxidative addition at the more labile C-I bond while leaving the C-Br bond intact for subsequent transformations.[1]

The electron-withdrawing nature of the trifluoromethyl group can further influence the reactivity of the adjacent halogen atoms, although the intrinsic reactivity of the halogens remains the dominant factor.

Strategic Catalyst Selection: A Decision-Making Framework

The choice of the palladium catalyst system is paramount in controlling the outcome of the cross-coupling reaction. A catalyst system comprises a palladium precursor and a ligand.

-

Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. These are typically reduced in situ to the active Pd(0) species.

-

Ligands: The ligand plays a crucial role in tuning the steric and electronic properties of the palladium center, thereby influencing its reactivity and selectivity. For selective coupling at the C-I bond, less reactive catalyst systems are often preferred to avoid competitive reaction at the C-Br bond.

Below is a decision-making framework for catalyst selection, visualized using Graphviz.

Caption: Catalyst selection flowchart for 2-bromo-3-iodobenzotrifluoride.

Application Protocols for Selective C-I Bond Functionalization

The following protocols are designed as robust starting points for the selective functionalization of the C-I bond in 2-bromo-3-iodobenzotrifluoride. It is recommended to monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and to avoid over-reaction at the C-Br bond.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-bromobenzotrifluoride

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[2] For selective coupling at the C-I position, a standard and relatively mild catalyst system is often sufficient.

Catalyst System Comparison:

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Selectivity for C-I |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 80-90 | High |

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 80-90 | High |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 70-80 | Very High |

Detailed Experimental Protocol:

-

To a flame-dried Schlenk flask, add 2-bromo-3-iodobenzotrifluoride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Add potassium carbonate (K₂CO₃) (2.0 mmol) and degassed toluene (5 mL) and water (1 mL).

-

Purge the flask with argon or nitrogen for 10-15 minutes.

-

Heat the reaction mixture to 85 °C and stir vigorously for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-bromobenzotrifluoride.

Sonogashira Coupling: Synthesis of 3-Alkynyl-2-bromobenzotrifluoride

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[3][4] The classic conditions involving a copper(I) co-catalyst are generally effective for selective coupling at the C-I bond.

Catalyst System Comparison:

| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Selectivity for C-I | | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | - | CuI | Et₃N | THF | RT - 50 | High | | Pd(PPh₃)₄ | - | CuI | Diisopropylamine | Toluene | RT - 50 | High |

Detailed Experimental Protocol:

-

To a flame-dried Schlenk flask, add 2-bromo-3-iodobenzotrifluoride (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with argon or nitrogen (repeat three times).

-

Add degassed tetrahydrofuran (THF) (5 mL) and triethylamine (Et₃N) (3.0 mmol).

-

Add the terminal alkyne (1.1 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-2-bromobenzotrifluoride.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-bromobenzotrifluoride Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1][5] Achieving high selectivity for the C-I bond often requires careful selection of the ligand and base. Less reactive, first-generation Buchwald ligands or even simple phosphine ligands can be effective.

Catalyst System Comparison:

| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Selectivity for C-I |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | Good to High |

| Pd(OAc)₂ | P(tBu)₃ | K₃PO₄ | Dioxane | 90-110 | Good |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 90-110 | High |

Detailed Experimental Protocol:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and cesium carbonate (Cs₂CO₃) (1.4 mmol).

-

Seal the tube with a septum, and evacuate and backfill with argon or nitrogen.

-

Add a solution of 2-bromo-3-iodobenzotrifluoride (1.0 mmol) in degassed toluene (4 mL).

-

Add the desired amine (1.2 mmol).

-

Heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the residue by flash column chromatography to obtain the desired 3-amino-2-bromobenzotrifluoride derivative.

Sequential Coupling: Functionalization of the C-Br Bond

Once the C-I bond has been selectively functionalized, the remaining C-Br bond can be targeted in a subsequent cross-coupling reaction. This typically requires more forcing conditions, such as higher temperatures and a more active catalyst system. The use of sterically hindered and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) is often necessary to facilitate the oxidative addition of the less reactive C-Br bond.[6]

Caption: Workflow for sequential cross-coupling of 2-bromo-3-iodobenzotrifluoride.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper degassing of solvents and reagents. |

| Insufficiently active catalyst system | For C-Br coupling, switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand). Increase reaction temperature. | |

| Inappropriate base | Ensure the base is strong enough and soluble in the reaction medium. For Suzuki, K₃PO₄ is often more effective than K₂CO₃. For Buchwald-Hartwig, NaOtBu is a strong, common choice. | |

| Poor selectivity (reaction at both C-I and C-Br) | Reaction conditions too harsh for C-I selectivity | Decrease the reaction temperature. Use a less active catalyst system (e.g., avoid bulky biarylphosphine ligands for the first step). Reduce reaction time. |

| Stoichiometry of coupling partner | Use a stoichiometric amount (1.0-1.1 equivalents) of the nucleophile for the first coupling step to minimize double addition. | |

| Homocoupling of the nucleophile | Presence of oxygen | Ensure thorough degassing of all reagents and maintain an inert atmosphere. |

| Catalyst decomposition | Use a more stable pre-catalyst or adjust the ligand-to-metal ratio. |

Conclusion

The chemoselective functionalization of 2-bromo-3-iodobenzotrifluoride is a powerful strategy for the synthesis of complex trifluoromethyl-containing aromatic compounds. By understanding the principles of palladium-catalyzed cross-coupling and making informed choices about the catalyst system and reaction conditions, researchers can achieve high selectivity for either the carbon-iodine or the carbon-bromine bond. The protocols and guidelines presented in this document provide a solid foundation for developing efficient and selective synthetic routes, enabling advancements in drug discovery and materials science.

References

-

Dobrounig, P., Trobe, M., & Breinbauer, R. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(5), 795–813. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1-Bromo-2-iodobenzene: A Key Reactant for Suzuki Coupling Reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]